

Spectroscopic Analysis of Dipropargylamine: A Technical Guide

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Compound of Interest

Compound Name: Dipropargylamine

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **dipropargylamine** (N,N-di(prop-2-yn-1-yl)amine), a valuable building block in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **dipropargylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.25	Triplet	2H	HC≡
3.45	Doublet	4H	-CH ₂ -
~1.5 (broad)	Singlet	1H	N-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
41.5	-CH ₂ -
72.0	HC≡
80.5	-C≡

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3291	Strong	≡C-H stretch
3025	Medium	N-H stretch
2925, 2855	Medium	C-H stretch (CH ₂)
2118	Weak	C≡C stretch
1425	Medium	CH ₂ bend
1125	Medium	C-N stretch
640	Strong, Broad	≡C-H bend

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
93	30	[M] ⁺ (Molecular Ion)
92	100	[M-H] ⁺
65	40	[M-C ₂ H ₂] ⁺
54	25	[C ₄ H ₄ N] ⁺
39	85	[C ₃ H ₃] ⁺ (Propargyl cation)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **dipropargylamine** (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is prepared in a deuterated solvent such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$).^[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[1] The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For a standard ^1H NMR experiment, the following parameters are commonly used: a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.^[1] For ^{13}C NMR, a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like **dipropargylamine**, the neat liquid is often used. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR region of interest, and the spectrum recorded in a liquid cell.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum. A background spectrum of the empty salt plates or the solvent is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

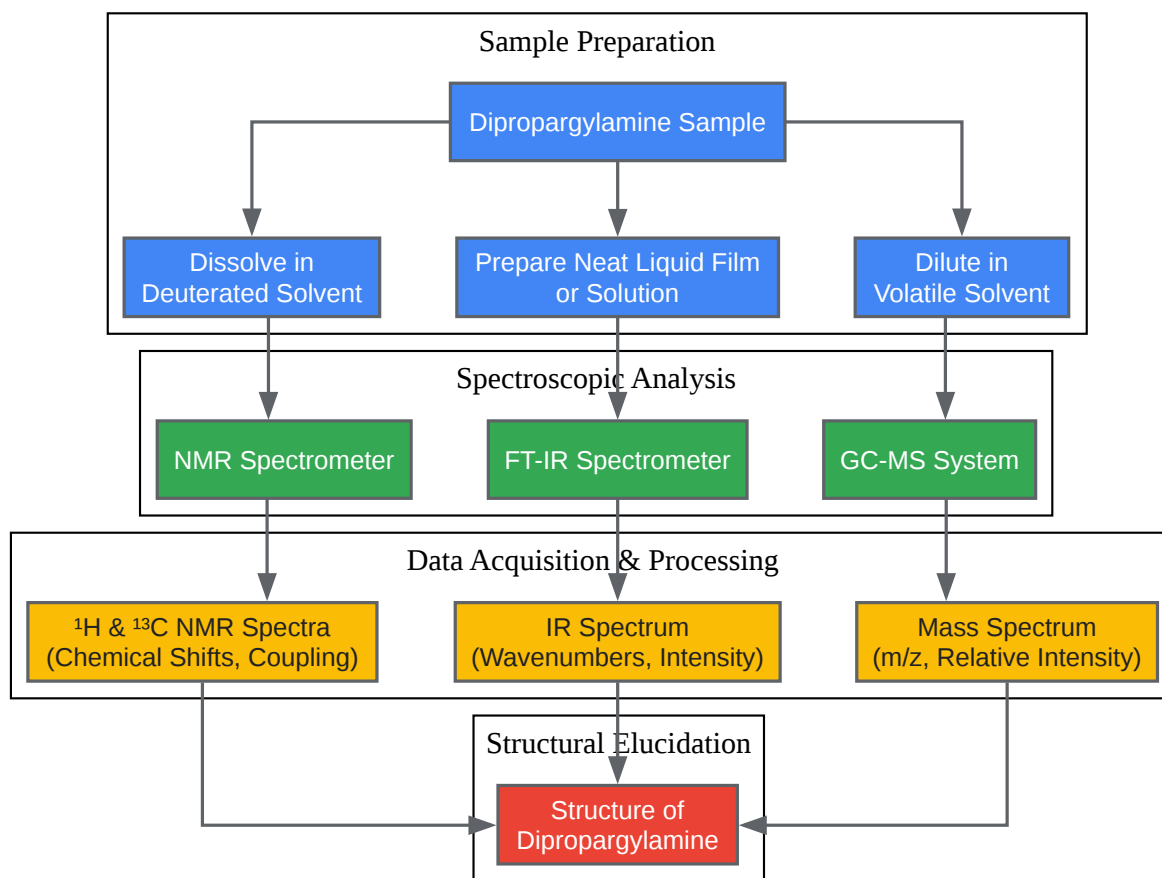
Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of **dipropargylamine** in a volatile organic solvent (e.g.,

dichloromethane or methanol) is prepared. A small volume of this solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent.

Instrumentation and Data Acquisition: The separated **dipropargylamine** then enters the mass spectrometer. Electron Ionization (EI) is a common method for ionizing small molecules. In this process, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion ($[M]^+$). The excess energy from ionization often leads to fragmentation of the molecular ion into smaller, characteristic fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and a mass spectrum is generated by plotting the relative abundance of each ion versus its m/z value.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dipropargylamine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
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